N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c1-25-17(10-13-5-2-3-6-14(13)11-17)12-22-26(23,24)16-8-4-7-15(9-16)18(19,20)21/h2-9,22H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACWLCLKOCWVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic effects, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₆H₁₈F₃N₁O₂S
- Molecular Weight : 357.38 g/mol
- CAS Number : 2034444-58-9
This structure includes an indene moiety and a sulfonamide group, which are significant for its biological interactions.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit notable antibacterial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth. The minimum inhibitory concentrations (MIC) of related compounds against various bacterial strains have been documented, suggesting potential effectiveness for this compound.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| E. faecalis | 40 | Comparable to ceftriaxone |
| P. aeruginosa | 50 | Comparable to ceftriaxone |
| K. pneumoniae | 45 | Comparable to ceftriaxone |
These findings suggest that the compound may possess similar or superior antibacterial properties compared to established antibiotics .
Anticancer Activity
The anticancer potential of this compound is also under investigation. Preliminary studies indicate that related sulfonamide derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The following table summarizes the effects observed in cell viability assays:
| Compound | IC₅₀ (µM) | Effect on Cell Viability (%) |
|---|---|---|
| N-(4-trifluoromethyl) | 225 | 40% reduction |
| Control (untreated) | - | 100% viability |
These results highlight the compound's potential role in cancer treatment by promoting cell death in malignant cells .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cells, contributing to cytotoxicity against cancer and bacterial cells .
Study on Antibacterial Efficacy
A study conducted on various sulfonamide derivatives demonstrated their effectiveness against multi-drug resistant strains. The research highlighted that modifications to the chemical structure could enhance antibacterial potency, suggesting a similar approach could be applied to this compound.
Study on Anticancer Properties
In vitro studies on breast cancer cell lines treated with related compounds showed significant reductions in cell viability and alterations in cell cycle progression, indicating potential therapeutic applications in oncology .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, as anticancer agents. Research has shown that modifications in the sulfonamide structure can enhance their efficacy against various cancer cell lines. For instance, the introduction of trifluoromethyl groups has been associated with increased potency in inhibiting tumor growth and inducing apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Sulfonamides are known to act as inhibitors of key enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) respectively. Studies have demonstrated that structurally similar sulfonamides exhibit significant inhibition of these enzymes, suggesting that this compound may possess similar capabilities .
Interaction with Sodium Channels
One of the notable mechanisms through which this compound may exert its therapeutic effects is by modulating sodium channels. Research indicates that benzenesulfonamide compounds can influence voltage-gated sodium channels, which play a critical role in neuronal signaling and muscle contraction. This interaction is particularly relevant for conditions such as epilepsy and other sodium channel-mediated disorders .
Antimicrobial Properties
Sulfonamides have a long history of use as antimicrobial agents. The structural features of this compound may confer similar antimicrobial properties, making it a candidate for further exploration in combating bacterial infections .
Q & A
Q. What are the standard synthetic routes for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, including sulfonamide bond formation and trifluoromethyl group introduction. Key steps include:
- Sulfonylation : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with an amine-containing intermediate under basic conditions (e.g., pyridine or triethylamine).
- Indenyl Methoxy Group Installation : Alkylation or nucleophilic substitution to introduce the 2-methoxy-2,3-dihydro-1H-inden-2-yl moiety.
- Purification : Chromatography (e.g., silica gel or HPLC) ensures high purity, often requiring inert atmospheres (argon/nitrogen) to prevent oxidation .
Q. Which analytical techniques are critical for characterizing this compound?
Core methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves absolute configuration, particularly for chiral centers in the indenyl system .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
- Cell-Based Models : Assess cytotoxicity (via MTT assay) or target modulation (e.g., Western blotting for downstream signaling proteins) .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective synthesis?
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance stereochemical control during indenyl moiety formation.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while low temperatures (−20°C to 0°C) minimize side reactions.
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired stereoisomers .
Q. How to resolve conflicting NMR data arising from dynamic conformational changes?
- 2D NMR Techniques : NOESY/ROESY identifies spatial proximity of protons, clarifying rotational barriers in the sulfonamide group.
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) predict preferred conformers and coupling constants .
Q. How to design pharmacokinetic/pharmacodynamic (PK/PD) studies for in vivo efficacy?
- Indirect Response Models : Link plasma concentrations (e.g., LC-MS/MS quantification) to tumor growth inhibition (e.g., A375 melanoma xenografts).
- Biomarker Validation : Monitor phosphorylated MEK1 (pMEK1) suppression as a PD marker, requiring >40% inhibition for efficacy .
Q. How to validate target engagement in complex biological matrices?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified target proteins.
- Competitive Binding Assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to measure displacement in cell lysates .
Q. How to analyze structure-activity relationships (SAR) for analogs?
- Substituent Scanning : Replace the trifluoromethyl group with -CF₂H or -OCF₃ to assess electronic effects on potency.
- Bioisosteric Replacement : Substitute the indenylmethoxy group with bicyclic systems (e.g., tetralin) to improve metabolic stability .
Data Contradiction Analysis
Q. How to address discrepancies between in silico predictions and experimental bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
